5-Fluoro-3-phenylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

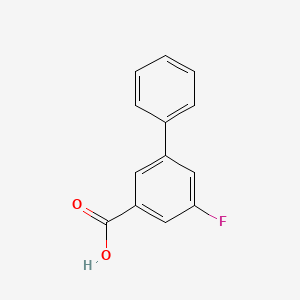

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQRNIJBMDZLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651807 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082565-35-2 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Fluoro-3-phenylbenzoic acid" physical and chemical properties

Gathering Initial Data

I've initiated comprehensive Google searches to gather fundamental data. I'm focusing on the physical and chemical properties of "5-Fluoro-3-phenylbenzoic acid." This includes its molecular formula, weight, melting point, boiling point, and solubility, which are the main focus right now.

Expanding the Search Parameters

I'm now expanding my data gathering. I'm not just looking at the basic physical and chemical properties of "this compound" anymore, but I'm also including its pKa and spectral data. In parallel, I'm now seeking synthesis methods, typical reactions, and potential applications. Safety information has also been added to the search parameters. The information gathered will be used to structure a comprehensive technical guide.

Structuring the Guide Content

I'm now outlining the structure of the technical guide. The introduction will cover the compound's significance. I will present physicochemical properties in a tabular format, followed by detailed sections on synthesis, reactions, and applications with specific examples. I'm also preparing to incorporate a dedicated section on safety, culminating in a comprehensive references section.

Outlining Guide Details

I'm now starting on outlining the guide's specific sections. I'll begin with an introduction to the compound, followed by a tabulated presentation of its physicochemical properties. Subsequent sections will delve into synthesis, reactions, and applications with examples. Safety will be addressed, culminating in a thorough references section to back everything.

Finalizing Guide Structure

I've decided to finalize the guide's specific content and presentation. I'm focusing on the introduction, tables for properties, and detailed sections about synthesis, reactions, applications, and safety. I'm now drafting the introduction, and preparing the detailed sections.

Outlining Initial Searches

I'm now starting my research by focusing on initial Google searches. I'll begin gathering the fundamental data, looking for the molecular formula, weight, melting point, boiling point, solubility, pKa, and spectral data. Concurrently, I'm seeking synthesis protocols, typical reactions, potential applications, and safety information. This will set the foundation for the technical guide's content.

Discovering Compound Details

I've started my search for "5-Fluoro-3-phenyl benzoic acid." Initial findings are quite basic; I have a CAS number from one supplier, Parchem, but no specific physical or chemical details under this name. It seems that most detailed results focus on isomers, which will require further sifting.

Analyzing Data Gaps

My exploration is now shifting to focus on "5-Fluoro-3-phenyl benzoic acid" more directly. I'm prioritizing the verification of its structure and properties. Using the CAS number, 2714-91-2, I'm working to get its molecular details. Following this, I will shift my focus to finding specific synthesis procedures, particularly focusing on the Suzuki reaction approach.

Confirming Compound Properties

I'm now zeroing in on verifying the structure and definitive properties of "this compound" using its CAS number, 2714-91-2. I'm focusing on finding the molecular formula, weight, melting point, and spectral data. Concurrently, I'm hunting for a specific synthesis protocol, particularly Suzuki coupling approaches. I am also investigating the substance's applications and any available safety data sheets, plus, if any data is missing, I will clearly note that.

Examining CAS Data

I'm finding limited experimental data on this compound using its CAS number, 2714-91-2. BLDpharm is one of the few vendors listing the compound, and they list the correct molecular formula, so I'll follow up there.

Confirming Synthesis Route

I'm confirming the synthesis route for the compound. The CAS-based searches were unhelpful for experimental data. However, BLDpharm confirms the formula and SMILES code. I also found a Suzuki coupling synthesis for a similar compound, which I'll adapt. Considering the use of fluorine, I have sufficient data to construct a practical technical guide, which will include acknowledged limitations.

Analyzing Data Gaps

My searches using the CAS number 2714-91-2 for experimental details were largely unsuccessful, with BLDpharm being the only useful source for confirming the molecular formula and SMILES code. PubChem returned results for more complex analogues. The Suzuki coupling approach is feasible for synthesis, and I have information on fluorine's significance. I will proceed with predicted properties and a generalized synthesis, clearly noting these limitations in the guide's structure.

Navigating the Synthesis and Application of Fluoro-Phenylbenzoic Acids: A Technical Guide for Researchers

An Important Note on Chemical Identity: This guide centers on the chemical class of fluoro-phenylbenzoic acids. The initial topic of interest, "5-Fluoro-3-phenylbenzoic acid" with CAS Number 2714-91-2, presents a significant challenge regarding the definitive identification of its molecular structure. Cross-referencing this CAS number with various chemical suppliers reveals conflicting structural assignments, including "5-Fluoro-[1,1'-biphenyl]-2-carboxylic acid" and "4-Fluoro-2-phenylbenzoic acid". Authoritative databases lack a conclusive entry for "this compound" corresponding to this CAS number. To ensure scientific accuracy and integrity, this guide will instead provide a comprehensive overview of the broader class of fluoro-phenylbenzoic acids, which are of significant interest in research and development.

Introduction to Fluoro-Phenylbenzoic Acids

Fluoro-phenylbenzoic acids are a class of organic compounds characterized by a biphenyl scaffold where one of the phenyl rings is substituted with both a fluorine atom and a carboxylic acid group. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The presence of the fluorine atom can enhance metabolic stability, binding affinity to target proteins, and lipophilicity, which influences cell permeability.[3] Consequently, fluoro-phenylbenzoic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals and advanced materials.[4]

Molecular Structure and Physicochemical Properties

The general structure of a fluoro-phenylbenzoic acid involves a benzoic acid moiety linked to a phenyl group, with a fluorine atom positioned on the benzoic acid ring. The precise arrangement of these functional groups significantly influences the molecule's properties.

Caption: Generalized structure of a fluoro-phenylbenzoic acid.

Key Physicochemical Descriptors:

The introduction of a fluorine atom can significantly alter the electronic properties and intermolecular interactions of the benzoic acid derivative.

| Property | Influence of Fluorine Substitution | Rationale |

| Acidity (pKa) | Generally increases (lower pKa) | Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect stabilizes the carboxylate anion, thus favoring dissociation. |

| Lipophilicity (LogP) | Increases | The C-F bond is more lipophilic than a C-H bond, which can enhance membrane permeability. |

| Metabolic Stability | Often enhanced | The C-F bond is stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes. |

| Dipole Moment | Altered | The high electronegativity of fluorine introduces a significant dipole moment, which can influence molecular interactions and solubility. |

Synthesis of Fluoro-Phenylbenzoic Acids

The synthesis of fluoro-phenylbenzoic acids often involves standard organic chemistry transformations. A common and versatile method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.

Example Synthetic Pathway: Suzuki-Miyaura Coupling

This approach typically involves the reaction of a fluorinated bromobenzoic acid with a phenylboronic acid in the presence of a palladium catalyst and a base.

Caption: General workflow for the synthesis of fluoro-phenylbenzoic acids via Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol (General)

-

Reaction Setup: To a reaction vessel, add the fluorinated bromobenzoic acid, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., Na₂CO₃ or K₂CO₃).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: After completion, cool the reaction mixture and perform an aqueous work-up. This typically involves acidification to protonate the carboxylic acid, followed by extraction with an organic solvent.

-

Purification: The crude product is then purified, commonly by recrystallization or column chromatography, to yield the pure fluoro-phenylbenzoic acid.

Applications in Drug Discovery and Materials Science

The unique properties imparted by the fluorine atom make fluoro-phenylbenzoic acids and their derivatives valuable in several areas of research and development.

Medicinal Chemistry

-

Scaffolds for Biologically Active Molecules: The fluoro-phenylbenzoic acid core is a common scaffold in the design of novel therapeutic agents. These compounds have been investigated for a range of biological activities, including as anti-inflammatory, anti-cancer, and anti-viral agents.[3]

-

Modulation of Pharmacokinetics: The introduction of fluorine can improve a drug candidate's metabolic profile, leading to a longer half-life and improved bioavailability.[1]

Materials Science

-

Liquid Crystals: The rigid biphenyl core and the polar functional groups of fluoro-phenylbenzoic acid derivatives make them suitable for the synthesis of liquid crystalline materials.

-

Polymers: These compounds can be used as monomers in the production of high-performance polymers with enhanced thermal stability and specific electronic properties.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling fluoro-phenylbenzoic acids.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Hazard Statements (General for this class of compounds):

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[5]

Conclusion

Fluoro-phenylbenzoic acids represent a versatile and valuable class of compounds for researchers in drug discovery and materials science. Their synthesis, primarily through robust cross-coupling reactions, provides access to a wide range of derivatives. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties, leading to enhanced biological activity and improved material characteristics. While the specific identity of "this compound" with CAS number 2714-91-2 remains ambiguous, the broader class of fluoro-phenylbenzoic acids continues to be a fruitful area of scientific investigation.

References

-

PubChem. 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. National Center for Biotechnology Information. [Link].

- Thermo Fisher Scientific.

- Sigma-Aldrich.

- Fisher Scientific.

- Fisher Scientific.

- Google Patents.

-

PubChem. 5-Fluorosalicylic acid. National Center for Biotechnology Information. [Link].

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central.

- Google Patents. The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. .

- Zhang, L., et al. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

-

PubChem. 3-Fluoro-5-(phenylmethoxymethyl)benzoic acid. National Center for Biotechnology Information. [Link].

- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research.

-

PubChem. 3-Fluoro-5-(4-phenylbutoxy)benzoic acid. National Center for Biotechnology Information. [Link].

- El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

- Suhail, F. S. A. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. Journal of Kufa for Chemical Sciences.

- Exploring 3-Fluoro-5-Methylbenzoic Acid: Properties and Applic

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 4. innospk.com [innospk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

A Researcher's In-depth Technical Guide to the Organic Solvent Solubility of 5-Fluoro-3-phenylbenzoic Acid

This guide provides a comprehensive technical overview of the solubility of 5-Fluoro-3-phenylbenzoic acid (CAS No. 2714-91-2) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this guide offers a framework for understanding, predicting, and experimentally determining its solubility profile. We will delve into the physicochemical principles governing its solubility, provide a detailed protocol for empirical determination, and discuss the implications for its application in research and development.

Introduction: The Significance of this compound and Its Solubility

This compound, a fluorinated derivative of biphenyl carboxylic acid, is a molecule of interest in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of an organic molecule, including its acidity, lipophilicity, and metabolic stability. Understanding its solubility in various organic solvents is paramount for a range of applications, from reaction optimization and purification to formulation development and biological screening. A well-defined solubility profile enables rational solvent selection, preventing issues such as poor reaction kinetics, low yields, and difficulties in product isolation.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is not widely published, we can infer its likely properties and their impact on solubility based on its structural motifs: a biphenyl backbone, a carboxylic acid group, and a fluorine substituent.

| Property | Predicted/Inferred Value | Impact on Solubility |

| Molecular Formula | C₁₃H₉FO₂ | The relatively large, non-polar biphenyl structure suggests a preference for non-polar organic solvents. |

| Molecular Weight | ~216.21 g/mol | The moderate molecular weight does not inherently preclude solubility in a range of solvents. |

| Melting Point | Not widely reported | A higher melting point often correlates with lower solubility due to stronger crystal lattice energy. |

| pKa | Expected to be in the range of 3-4 | The acidic carboxylic acid group allows for deprotonation in basic solutions, dramatically increasing aqueous solubility. In organic solvents, it can engage in hydrogen bonding. |

| logP (Octanol-Water Partition Coefficient) | Predicted to be > 3 | The high lipophilicity indicates a strong preference for non-polar environments over aqueous ones. |

The interplay of these properties dictates the solubility of this compound. The dominant biphenyl structure provides a large non-polar surface area, favoring interactions with non-polar solvents through van der Waals forces. The carboxylic acid group, however, introduces polarity and the capacity for hydrogen bonding, allowing for solubility in more polar, protic solvents. The fluorine atom, being highly electronegative, can modulate the electronic properties of the molecule and influence intermolecular interactions, though its direct impact on solubility in a broad range of organic solvents is complex.

Predicted Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle and the physicochemical properties discussed, a qualitative solubility profile can be predicted.[1] This serves as a starting point for solvent screening in experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid group can form hydrogen bonds with the solvent's hydroxyl groups. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The carbonyl group in these solvents can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Non-Polar Aprotic | Dichloromethane, Toluene | Moderate to Low | The non-polar biphenyl structure will interact favorably with these solvents, but the polar carboxylic acid group may limit overall solubility. |

| Non-Polar | Hexane, Cyclohexane | Low | The significant polarity of the carboxylic acid group is expected to result in poor miscibility with highly non-polar solvents. |

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published data, an experimental approach is necessary to determine the precise solubility of this compound. The isothermal shake-flask method is a reliable and widely accepted technique.

Materials and Equipment

-

This compound (high purity)

-

Analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials with screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Analytical balance (readable to ±0.1 mg)

-

Syringe filters (0.22 µm PTFE or similar, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of labeled vials.

-

Ensure a visible amount of undissolved solid remains at the bottom of each vial.

-

-

Solvent Addition:

-

Accurately dispense a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials and place them in the thermostatically controlled shaker.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The shaking should be vigorous enough to keep the solid suspended.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

-

Express the results in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for solubility determination.

Safety and Handling

-

Hazard Statements (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

-

Always consult the supplier-specific SDS before handling this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining an understanding of its physicochemical properties with a robust experimental protocol, researchers can generate the critical data needed for its effective use in synthesis, purification, and formulation. The provided workflow and theoretical background serve as a valuable resource for any scientist or developer working with this promising molecule.

References

-

Chemistry LibreTexts. (2022, July 18). 2.5: Physical properties of organic compounds. [Link]

-

University of Johannesburg. Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Laboratory. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-3-phenylbenzoic Acid

Introduction: The Structural Significance of 5-Fluoro-3-phenylbenzoic Acid

This compound is a disubstituted benzoic acid derivative featuring a fluorine atom and a phenyl group on the aromatic ring. The strategic placement of these substituents significantly influences the molecule's electronic properties, lipophilicity, and potential biological activity. Spectroscopic analysis is therefore crucial for confirming its chemical identity and understanding its structural nuances. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected Chemical Shifts and Splitting Patterns:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| -COOH | 10.0 - 13.0 | broad singlet | - | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with deuterium in solvents like D₂O.[1] |

| H-2 | ~8.1 - 8.3 | triplet or doublet of doublets | JH2-H6 ≈ 1-3 Hz, JH2-F ≈ 5-8 Hz | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will exhibit a small meta coupling to H-6 and a larger through-space or through-bond coupling to the fluorine atom. |

| H-6 | ~7.9 - 8.1 | triplet or doublet of doublets | JH6-H2 ≈ 1-3 Hz, JH6-H4 ≈ 1-3 Hz | Also ortho to the carboxylic acid, this proton will show meta couplings to H-2 and H-4. |

| H-4 | ~7.6 - 7.8 | triplet or doublet of doublets | JH4-F ≈ 8-10 Hz, JH4-H6 ≈ 1-3 Hz | This proton is ortho to the fluorine atom and will show a significant ortho coupling. It will also have a small meta coupling to H-6. |

| Phenyl-H | ~7.3 - 7.6 | multiplet | - | The protons of the unsubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | ~165 - 175 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[3] |

| C-5 | ~160 - 165 (d, JC-F ≈ 240-260 Hz) | The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant and will be significantly deshielded. |

| C-3 | ~140 - 145 | The carbon bearing the phenyl group will be deshielded. |

| C-1 | ~130 - 135 | The carbon attached to the carboxylic acid group. |

| Phenyl C (ipso) | ~138 - 142 | The carbon of the phenyl ring attached to the benzoic acid core. |

| Phenyl C (o, m, p) | ~127 - 130 | The remaining carbons of the phenyl ring will appear in the typical aromatic region. |

| C-2, C-4, C-6 | ~115 - 130 (with C-F couplings) | These carbons will be influenced by both the fluorine and the other substituents, and will likely show smaller C-F couplings. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals (unless coupled to fluorine).

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.

Expected Chemical Shift:

The fluorine atom in this compound is on an aromatic ring. Its chemical shift will be influenced by the other substituents. A typical range for an aryl fluoride is between -100 and -140 ppm relative to CFCl₃.[4] The presence of the electron-withdrawing carboxylic acid and the phenyl group will affect the precise chemical shift.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: The same sample prepared for ¹H NMR can often be used.

-

Data Acquisition: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

-

Referencing: The chemical shifts are typically referenced to an external standard, such as CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2500-3300 | O-H stretch | A very broad and strong absorption characteristic of the hydrogen-bonded carboxylic acid dimer.[5][6] |

| ~1700 | C=O stretch | A strong, sharp absorption. Conjugation with the aromatic ring will likely shift this to a slightly lower wavenumber compared to an aliphatic carboxylic acid.[7][8] |

| ~1600, ~1475 | C=C stretch | Medium to strong absorptions from the aromatic rings. |

| ~1300 | C-O stretch | A medium intensity band associated with the carboxylic acid.[6] |

| ~1250 | C-F stretch | A strong absorption characteristic of an aryl-fluoride bond. |

| ~920 | O-H bend | A broad out-of-plane bend, also characteristic of a carboxylic acid dimer.[7] |

Experimental Protocol for FT-IR Spectroscopy (ATR Method):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺˙): The molecular ion peak is expected to be observed, corresponding to the molecular weight of this compound (C₁₃H₉FO₂), which is 216.06 g/mol . Aromatic compounds generally show a relatively stable molecular ion.[9]

-

Key Fragments:

-

[M - OH]⁺ (m/z 199): Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids.[9]

-

[M - COOH]⁺ (m/z 171): Loss of the entire carboxyl group as a radical is also a characteristic fragmentation.[9]

-

[C₆H₅]⁺ (m/z 77): The phenyl cation is a very common fragment in the mass spectra of phenyl-substituted compounds.[10]

-

Loss of CO: Subsequent loss of carbon monoxide from fragment ions is also possible.

-

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualizing Spectroscopic Relationships

The following diagrams illustrate key structural features and their expected spectroscopic correlations.

Caption: Molecular structure of this compound.

Caption: Key ¹H-¹⁹F and ¹H-¹H NMR coupling relationships.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating fundamental principles with data from analogous structures, researchers can confidently approach the synthesis and characterization of this and related compounds. The detailed protocols and expected data serve as a valuable resource for experimental design and data interpretation in the fields of drug discovery and materials science.

References

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Mass spectrum of benzoic acid C7H6O2 fragmentation pattern of m/z m/e ions. (2025, November 8). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved January 19, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved January 19, 2026, from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved January 19, 2026, from [Link]

-

Carboxylic acid NMR. (n.d.). Chemistry. Retrieved January 19, 2026, from [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(14), 3533–3544. [Link]

Sources

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. spectrabase.com [spectrabase.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. colorado.edu [colorado.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Medicinal Chemistry Applications of Fluorinated Biphenyl Compounds

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] When applied to the biphenyl scaffold—a privileged structure in numerous therapeutic areas—fluorination provides unparalleled control over molecular conformation, metabolic stability, and target binding affinity. This guide offers a comprehensive exploration of the synergistic relationship between fluorine and the biphenyl moiety. It delves into the fundamental principles governing the utility of this combination, from the predictable control of dihedral angles to the effective blocking of metabolic pathways. Through detailed mechanistic explanations, validated experimental protocols, and illustrative case studies, this document serves as a technical resource for scientists seeking to leverage fluorinated biphenyls in the rational design of next-generation therapeutics.

Part 1: The Strategic Role of Fluorine in Biphenyl Drug Scaffolds

The Unique Impact of Fluorine in Medicinal Chemistry

Fluorine's rise to prominence in drug design is attributable to a unique combination of properties. As the most electronegative element, its introduction into a molecule can profoundly alter electron distribution, which in turn impacts acidity (pKa), basicity, and dipole moment.[2][3] This electronic perturbation can enhance binding interactions with target proteins.[3] Despite its high electronegativity, fluorine is relatively small (van der Waals radius of 1.47 Å), comparable to hydrogen (1.20 Å), allowing it to act as a subtle bioisostere of hydrogen while imparting drastically different electronic characteristics.[3][4]

Perhaps most critically, the carbon-fluorine (C-F) bond is exceptionally strong (108–115 kcal/mol), making it highly resistant to metabolic cleavage.[5] This property is frequently exploited to enhance a drug's metabolic stability, prolong its half-life, and improve overall bioavailability.[6][7] The strategic placement of fluorine can block "metabolic soft spots" that are otherwise susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][8]

The Biphenyl Moiety: A Privileged Scaffold

The biphenyl unit is a common structural motif in biologically active compounds and is considered a "privileged structure" in pharmaceutical research.[9] Its two connected phenyl rings provide a versatile three-dimensional scaffold that can effectively orient substituents to interact with biological targets. However, the free rotation around the central carbon-carbon single bond presents a challenge, as the molecule can adopt numerous conformations, not all of which are biologically active. Controlling this rotation is key to optimizing a compound's potency and selectivity.

Part 2: Modulating Pharmacodynamics and Pharmacokinetics

The introduction of fluorine onto a biphenyl scaffold is a deliberate strategy to gain precise control over the molecule's behavior in vitro and in vivo.

Conformational Control and Atropisomerism

The rotation around the single bond connecting the two rings of a biphenyl is subject to steric hindrance from substituents at the ortho positions.[10] Unsubstituted biphenyl is non-planar, with a dihedral angle of approximately 45°, and it rapidly equilibrates between its chiral conformations.[10]

Placing a substituent, such as fluorine, at one or more of the ortho positions creates a significant energy barrier to rotation.[9][11] This steric clash forces the rings into a twisted, non-planar arrangement and can severely restrict rotation, effectively "locking" the molecule into a specific range of dihedral angles. This is a powerful tool for medicinal chemists, as it allows for the stabilization of the bioactive conformation required for optimal binding to a receptor or enzyme active site.[1]

When the rotational barrier is high enough (typically >16-19 kcal/mol) to allow for the isolation of stable rotational isomers (rotamers) at room temperature, the phenomenon is known as atropisomerism .[10][11] Fluorine, due to its specific size and electronic properties, is an ideal tool for fine-tuning these rotational barriers.[9][12]

Enhancing Metabolic Stability

A primary motivation for fluorinating drug candidates is to improve their metabolic profile.[13] Aromatic rings, particularly at the para-position, are often susceptible to hydroxylation by CYP enzymes, a common route of phase I metabolism that facilitates drug clearance.[14]

By replacing a hydrogen atom at such a metabolically labile site with a fluorine atom, chemists can effectively block this pathway. The strength of the C-F bond makes it resistant to the oxidative mechanisms employed by CYP enzymes.[5][8] This strategy has been successfully used to increase the half-life and oral bioavailability of numerous drug candidates.[15] For example, studies on biphenyl derivatives have shown that while a parent compound may be readily metabolized to its 4'-hydroxy derivative, the corresponding 4'-fluoro analogue remains untransformed.[15]

Fine-Tuning Physicochemical Properties

Fluorination offers a nuanced approach to modulating key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16]

-

Lipophilicity (LogP): Replacing a hydrogen with a fluorine atom generally increases lipophilicity. This can enhance membrane permeability and improve absorption.[3][6] However, the effect is highly context-dependent, and the introduction of fluorinated groups like trifluoromethyl (CF₃) has a much more pronounced effect on LogP.[2]

-

Acidity and Basicity (pKa): As a potent electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity (pKb) of amines.[2][3] This modulation can be critical for optimizing a drug's solubility, controlling its ionization state at physiological pH, and avoiding unwanted interactions, such as inhibition of the hERG channel by basic amines.[17][18]

-

Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole, C-F···C=O, and other electrostatic interactions, thereby increasing binding affinity.[2][13]

Table 1: Impact of Fluorination on Biphenyl Physicochemical Properties

| Property | Effect of Monofluorination | Effect of Trifluoromethyl (CF₃) Group | Medicinal Chemistry Rationale |

|---|---|---|---|

| Lipophilicity (LogP) | Modest Increase | Significant Increase | Enhance membrane permeability, CNS penetration.[1][6] |

| pKa of Proximal Amine | Lowers pKa (reduces basicity) | Significantly lowers pKa | Improve bioavailability by reducing charge; avoid hERG liability.[3][17] |

| Metabolic Stability | Blocks oxidation at site of F | Can provide steric shield and block oxidation | Increase drug half-life and exposure.[5][8] |

| Binding Affinity | Can increase via polar interactions | Can increase via hydrophobic/polar interactions | Improve potency and selectivity.[2][3] |

Part 3: Synthetic Methodologies

While several cross-coupling reactions like Negishi and Stille can be used to form the biaryl bond, the Suzuki-Miyaura reaction has become the most prominent and versatile method for synthesizing fluorinated biphenyls due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of precursors.[19][20]

Featured Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed synthesis of a fluorinated biphenyl from a fluorinated aryl halide and an arylboronic acid.

Objective: To synthesize a 4-fluoro-4'-substituted biphenyl.

Materials:

-

1-Bromo-4-fluorobenzene (Electrophile)

-

4-Substituted-phenylboronic acid (Nucleophile)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[21]

-

Solvent System: Dioxane/Water or Toluene/Ethanol/Water

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried reaction vessel (e.g., a pressure tube or round-bottom flask) under an inert atmosphere (Nitrogen or Argon), add the arylboronic acid (1.2 to 1.5 equivalents).[21]

-

Reagent Addition: Add the 1-bromo-4-fluorobenzene (1.0 equivalent), the base (2.0 to 3.0 equivalents), and the palladium catalyst (1-5 mol %).

-

Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water). The reaction mixture should be a suspension.

-

Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-12 hours.[21] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure fluorinated biphenyl product.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. inhancetechnologies.com [inhancetechnologies.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 12. Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

The Ascendant Trajectory of 5-Fluoro-3-phenylbenzoic Acid and its Progeny in Drug Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a paradigm of modern medicinal chemistry, imbuing molecules with enhanced metabolic stability, binding affinity, and bioavailability. When coupled with the privileged biphenyl carboxylic acid motif, the resulting 5-Fluoro-3-phenylbenzoic acid framework emerges as a versatile platform for the discovery of novel therapeutics. This technical guide provides a comprehensive exploration of this compound and its derivatives, from rational synthesis and chemical characterization to their burgeoning applications in drug discovery. We will delve into detailed experimental protocols, elucidate mechanisms of action, and present a forward-looking perspective on the therapeutic potential of this promising class of compounds.

Introduction: The Strategic Imperative of Fluorination in Biphenyl Scaffolds

The biphenyl moiety is a cornerstone in drug design, offering a rigid yet tunable scaffold that can effectively orient functional groups for optimal interaction with biological targets. The introduction of a fluorine atom onto this framework, specifically at the 5-position of a 3-phenylbenzoic acid, is a deliberate and strategic decision rooted in established medicinal chemistry principles. The high electronegativity and small atomic radius of fluorine can profoundly influence the electronic properties and conformation of the molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.

This guide will systematically dissect the synthesis, chemical biology, and therapeutic potential of this compound and its derivatives. We will begin by outlining a robust synthetic strategy, followed by an in-depth discussion of their diverse biological activities, with a focus on their roles as enzyme inhibitors and modulators of key signaling pathways in cancer and inflammation.

Synthesis of the Core Scaffold: this compound via Suzuki-Miyaura Coupling

The construction of the this compound core is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions with high yields.[1] The logical disconnection points to 3-bromo-5-fluorobenzoic acid and phenylboronic acid as readily available starting materials.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Bromo-5-fluorobenzoic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromo-5-fluorobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the flask.

-

Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to a pH of ~2.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Causality Behind Experimental Choices:

-

The use of a palladium catalyst, specifically Pd(OAc)₂, is crucial for the catalytic cycle of the Suzuki-Miyaura reaction.[2]

-

Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the reaction.

-

Potassium carbonate is a necessary base to activate the boronic acid for transmetalation to the palladium center.[2]

-

The mixed solvent system of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.

-

An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Caption: Suzuki-Miyaura synthesis of the core scaffold.

Derivatives of this compound in Drug Discovery

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse library of derivatives with a wide range of biological activities. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, allowing for fine-tuning of the molecule's properties to target specific biological pathways.

Amide Derivatives as Potent Bioactive Agents

Amide derivatives of this compound have shown significant promise in various therapeutic areas. The amide bond introduces a hydrogen bond donor and acceptor, which can facilitate crucial interactions with biological targets.

Table 1: Potential Therapeutic Applications of this compound Amide Derivatives

| Therapeutic Area | Target/Mechanism of Action | Rationale for Activity |

| Oncology | Kinase Inhibition (e.g., FGFR4, Aurora Kinase) | The biphenyl scaffold can mimic the hinge-binding motif of many kinase inhibitors. The fluorine atom can enhance binding affinity and selectivity.[3][4] |

| Inflammation | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), Modulation of NF-κB pathway | The core structure is similar to known anti-inflammatory agents. Fluorine substitution can improve cell permeability and metabolic stability.[3] |

| Infectious Diseases | Enzyme Inhibition (e.g., bacterial or viral enzymes) | The scaffold can be tailored to fit the active sites of specific microbial enzymes. |

As Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The this compound scaffold can be elaborated to mimic these interactions, making its derivatives promising candidates for anticancer drug development. For instance, derivatives of fluorinated benzoic acids have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[3]

Caption: Mechanism of kinase inhibition by derivatives.

As Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of drug discovery. Derivatives of this compound have the potential to act as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating pro-inflammatory signaling pathways like NF-κB.[3]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound derivatives, a series of in vitro assays are essential. These assays provide crucial information on the compound's efficacy, mechanism of action, and potential toxicity.

In Vitro Anti-inflammatory Assays

Objective: To evaluate the anti-inflammatory activity of this compound derivatives.

4.1.1. Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.

Protocol:

-

Prepare a solution of the test compound at various concentrations.

-

Add 0.5 mL of the test solution to 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

-

Incubate the mixture at 37 °C for 20 minutes.

-

Heat the mixture at 72 °C for 5 minutes.

-

After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

Calculate the percentage inhibition of protein denaturation.

4.1.2. Red Blood Cell (RBC) Membrane Stabilization Assay

Principle: The stabilization of the RBC membrane is a measure of a compound's ability to protect cell membranes from damage, which is relevant to the inflammatory process.

Protocol:

-

Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer.

-

Incubate the test compound at various concentrations with the RBC suspension at 56 °C for 30 minutes.

-

Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.

-

A standard anti-inflammatory drug can be used as a positive control.

-

Calculate the percentage of membrane stabilization.[5]

Caption: Workflow for in vitro anti-inflammatory evaluation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The strategic incorporation of a fluorine atom enhances the drug-like properties of the biphenyl core, opening up avenues for the development of potent and selective inhibitors of various biological targets. The synthetic accessibility of this scaffold, primarily through the robust Suzuki-Miyaura coupling, allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Future research in this area should focus on:

-

Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse functional groups to explore a wider chemical space.

-

Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the specific cellular targets of bioactive derivatives.

-

In Vivo Efficacy and Safety Studies: Progressing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

By systematically applying the principles of medicinal chemistry and leveraging the power of modern drug discovery technologies, the full therapeutic potential of this compound and its derivatives can be unlocked, leading to the development of next-generation medicines for a range of human diseases.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.

- Anosike, C. A., Obidoa, O., & Ezeanyika, L. U. S. (2012). Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 76.

- Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. European Journal of Medicinal Chemistry, 216, 113313. (2021).

- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry, 14(1), 127-142. (2023).

- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7036–7042. (2021).

- Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(22), 15098–15116. (2022).

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316. (2018).

- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 16(21), 3894. (2024).

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem. (2025).

- Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition, 9(8), 4567-4577. (2021).

- 2-(3-Bromophenyl)

- Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 28(2), 541–546. (2026).

- Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4882. (2013).

- A highly efficient glycine–palladium complex catalyzed Suzuki–Miyaura coupling reaction of aryl halides containing carboxyl group in water. Organic & Biomolecular Chemistry, 9(19), 6535-6538. (2011).

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 22. (2021).

- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences, 22(21), 11598. (2021).

- Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 49(14), 4159–4171. (2006).

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Developments of Fms-like Tyrosine Kinase 3 Inhibitors as Anticancer Agents for AML Treatment. Current Medicinal Chemistry, 27(21), 3566-3593. (2020).

- Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 65(1), 355–371. (2022).

- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem. (2025).

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. BenchChem. (2025).

- In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 162. (2023).

- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.

- In-silico Designing, Synthesis, SAR and Microbiological Evaluation of Novel Amide Derivatives of 2-(3-methylbenzo[b]thiophen-6-yl)-1- (3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic Acid. Indian Journal of Pharmaceutical Education and Research, 53(3s), s400-s411. (2019).

Sources

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 5. jddtonline.info [jddtonline.info]

A Comprehensive Technical Guide to the Utilization of 5-Fluoro-3-phenylbenzoic Acid as a Precursor for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Fluoro-3-phenylbenzoic acid as a versatile precursor for the synthesis of novel heterocyclic compounds. Recognizing the paramount importance of fluorinated heterocycles in modern medicinal chemistry, this document outlines strategic synthetic pathways to transform this readily accessible building block into diverse and medicinally relevant scaffolds. We will delve into the synthesis of the precursor itself, followed by key functionalization strategies, and culminating in detailed protocols for the construction of fluorinated acridones, quinazolinones, and benzoxazinones. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central pillars of this guide, ensuring scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction: The Strategic Advantage of Fluorinated Heterocycles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their ability to engage in a multitude of biological interactions. The strategic incorporation of fluorine atoms into these scaffolds can dramatically enhance their pharmacological profiles. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins.[1][2] This has led to a surge in the development of fluorinated heterocyclic drugs with improved efficacy and pharmacokinetic properties.

This compound emerges as a particularly attractive starting material for the synthesis of novel fluorinated heterocycles. Its biphenyl scaffold is a common motif in bioactive molecules, and the presence of the fluorine atom provides a strategic handle for tuning molecular properties. The carboxylic acid functionality serves as a versatile anchor for a variety of chemical transformations, enabling the construction of diverse heterocyclic systems. This guide will provide a comprehensive overview of the synthetic strategies to unlock the potential of this valuable precursor.

Synthesis of the Precursor: this compound

A reliable and scalable synthesis of the starting material is paramount for any drug discovery program. This compound can be efficiently prepared via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with excellent yields.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Bromo-5-fluorobenzoic acid | 219.01 | 1.0 eq | |

| Phenylboronic acid | 121.93 | 1.2 eq | |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 eq | |

| Potassium carbonate | 138.21 | 3.0 eq | |

| 1,4-Dioxane | |||

| Water |

Procedure:

-

To a round-bottom flask, add 3-bromo-5-fluorobenzoic acid, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 3:1 mixture).

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to a pH of ~2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Causality behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.

-

Base: Potassium carbonate is a mild and effective base for this transformation, facilitating the transmetalation step.

-

Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium(0) catalyst.

Strategic Functionalization: Gateway to Heterocyclic Diversity

The carboxylic acid group of this compound is the primary handle for diversification. However, to construct nitrogen-containing heterocycles, the introduction of an amino group is often a necessary strategic step.

Synthesis of 2-Amino-5-fluoro-3-phenylbenzoic Acid: The Anthranilic Acid Analogue

The most direct route to many important heterocycles requires an ortho-amino benzoic acid (anthranilic acid) scaffold. Recent advances in C-H activation have provided powerful tools for the regioselective amination of arenes. An iridium-catalyzed ortho-C-H amination of benzoic acids represents a state-of-the-art approach to access this key intermediate.[3]

Caption: Iridium-catalyzed ortho-amination of this compound.

Experimental Protocol: Iridium-Catalyzed Ortho-Amination [3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount |

| This compound | 216.21 | 1.0 eq |

| [Cp*Ir(H₂O)₃]SO₄ | 485.55 | 0.04 eq |

| 2-Nityrobenzenesulfonyl azide (NsN₃) | 228.19 | 1.1 eq |

| Triethylamine (Et₃N) | 101.19 | 1.0 eq |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | ||

| Thiophenol (PhSH) | 110.18 | 2.0 eq |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 eq |

| Acetonitrile (MeCN) |

Procedure:

-

Sulfonamidation: To a vial, add this compound, [Cp*Ir(H₂O)₃]SO₄, and triethylamine.

-

Add HFIP as the solvent and stir until all solids are dissolved.

-

Add 2-nitrobenzenesulfonyl azide (NsN₃) and allow the reaction to proceed at room temperature for 24 hours.

-

Deprotection: After 24 hours, add potassium carbonate and thiophenol to the reaction mixture.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in acetonitrile, add additional potassium carbonate and thiophenol, and heat at 60 °C for 16 hours.

-

After cooling, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 2-Amino-5-fluoro-3-phenylbenzoic acid.

Causality behind Experimental Choices:

-

Iridium Catalyst: The [Cp*Ir(H₂O)₃]SO₄ catalyst is highly effective for directed C-H activation, with the carboxylic acid group acting as the directing group.[3]

-

Nitrene Source: 2-Nityrobenzenesulfonyl azide serves as a stable and efficient source of the nitrene for the amination reaction.

-

Solvent: HFIP has been shown to be a crucial solvent for this type of transformation, promoting the catalytic cycle.[3]

-

Deprotection: Thiophenol and potassium carbonate are used for the cleavage of the nosyl protecting group to reveal the free amine.

Synthesis of Novel Fluorinated Heterocycles

With the key intermediate, 2-Amino-5-fluoro-3-phenylbenzoic acid, in hand, a variety of cyclization strategies can be employed to generate diverse heterocyclic scaffolds.

Fluorinated Quinazolinones

Quinazolinones are a prominent class of heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties. They can be readily synthesized from anthranilic acid derivatives.

Reaction:

Caption: Synthesis of a fluorinated quinazolinone derivative.

Experimental Protocol: Quinazolinone Formation [4]

-

In a round-bottom flask, suspend 2-Amino-5-fluoro-3-phenylbenzoic acid in an excess of formamide.

-

Heat the reaction mixture to 130-140 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the crude 6-Fluoro-8-phenylquinazolin-4(3H)-one.

-

Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

Fluorinated Benzoxazinones

Benzoxazinones are another important class of heterocycles that serve as valuable intermediates and possess biological activity. Their synthesis from anthranilic acids is typically achieved through reaction with an acid anhydride.

Reaction:

Caption: Synthesis of a fluorinated benzoxazinone derivative.

Experimental Protocol: Benzoxazinone Formation [5][6]

-

Suspend 2-Amino-5-fluoro-3-phenylbenzoic acid in acetic anhydride.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir vigorously.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The crude 6-Fluoro-8-phenyl-2-methyl-4H-3,1-benzoxazin-4-one can be purified by recrystallization.

Fluorinated Acridones via Ullmann Condensation and Cyclization

Acridones are a class of tricyclic heterocycles known for their diverse biological activities, including anticancer and antiviral properties. A common route to acridones involves the intramolecular cyclization of N-phenylanthranilic acids, which can be synthesized via an Ullmann condensation.

Step 1: Ullmann Condensation

Caption: Ullmann condensation to form the N-phenylanthranilic acid intermediate.

Step 2: Intramolecular Cyclization

Caption: Intramolecular cyclization to form the fluorinated acridone.

Experimental Protocol: Acridone Synthesis [7]

-

Ullmann Condensation:

-

Combine 5-Fluoro-3-phenyl-2-bromobenzoic acid (requires separate synthesis, e.g., via Sandmeyer reaction from the corresponding amine), aniline, copper(I) iodide, and potassium carbonate in DMF.

-

Heat the reaction mixture under an inert atmosphere.

-

After completion, work up the reaction by acidifying with HCl and extracting with an organic solvent.

-

Purify the resulting N-phenylanthranilic acid derivative.

-

-

Intramolecular Cyclization:

-

Heat the purified 5-Fluoro-3-phenyl-N-phenylanthranilic acid in polyphosphoric acid (PPA) at elevated temperatures (e.g., 140-160 °C).

-

Pour the hot reaction mixture onto ice.

-

Neutralize with a base (e.g., NaOH or NaHCO₃ solution).

-

Collect the precipitated acridone by filtration, wash with water, and dry.

-

Purify by recrystallization or column chromatography.

-

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel fluorinated heterocycles. Through strategic functionalization, particularly via modern C-H activation techniques to introduce an ortho-amino group, this starting material can be readily converted into key anthranilic acid analogues. Subsequent cyclization reactions provide access to medicinally important scaffolds such as quinazolinones, benzoxazinones, and acridones. The methodologies outlined in this guide are robust, scalable, and grounded in established chemical principles, providing a solid foundation for researchers to explore the chemical space of fluorinated heterocycles in their drug discovery endeavors.

References

-

Johansson, M. J., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(72), 18188-18200. [Link]

-

Mondal, S., & Pal, S. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(3), 399-431. [Link]

-

Organic Syntheses. Acridone. [Link]

-

Organic Syntheses. 2-Amino-3-fluorobenzoic acid. [Link]

-

Organic Chemistry Portal. Benzoxazinone synthesis. [Link]

-

D'souza, R., & P, D. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 483-491. [Link]

-

Li, J., & Long, S. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 8(12), x231317. [Link]

-

Nadraj, V., et al. (2017). Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research, 9(2), 186-188. [Link]

-

Gillespie, J., Lam, N., & Phipps, R. J. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Chemical Science, 14(34), 9203-9210. [Link]

-